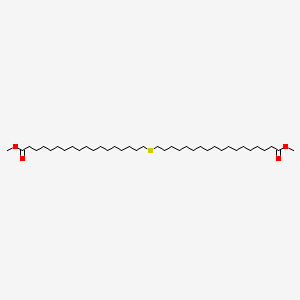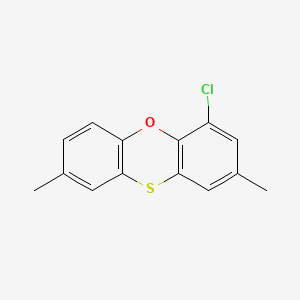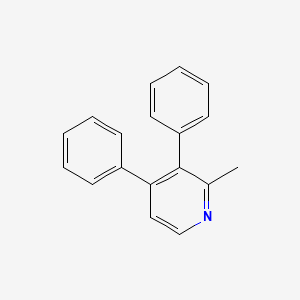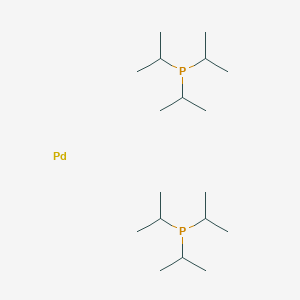
Palladium--tri(propan-2-yl)phosphane (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–tri(propan-2-yl)phosphane (1/2) is a coordination compound where palladium is complexed with tri(propan-2-yl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium–tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2P(i-Pr)3→Pd(P(i-Pr)3)2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: Palladium–tri(propan-2-yl)phosphane can undergo oxidation reactions, forming palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) complexes under suitable conditions.
Substitution: The phosphane ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other phosphines or nitrogen-based ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Palladium–tri(propan-2-yl)phosphane is widely used in:
Chemistry: As a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: In the development of bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and materials science for the development of new materials with unique properties.
作用機序
The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and influence its reactivity and selectivity.
類似化合物との比較
- Palladium–tri(phenyl)phosphane
- Palladium–tri(methyl)phosphane
- Palladium–tri(tert-butyl)phosphane
Comparison: Palladium–tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic processes, making it particularly effective in certain cross-coupling reactions compared to its analogs.
特性
CAS番号 |
52359-16-7 |
|---|---|
分子式 |
C18H42P2Pd |
分子量 |
426.9 g/mol |
IUPAC名 |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
InChIキー |
NFUIQPSPUZQLSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)


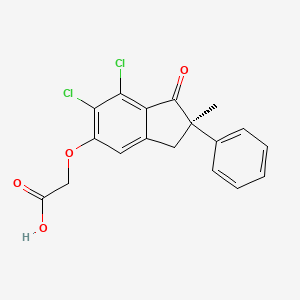
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
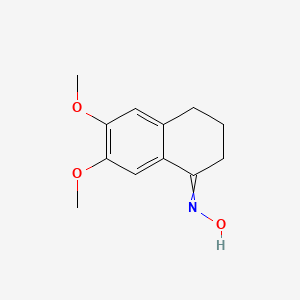
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
